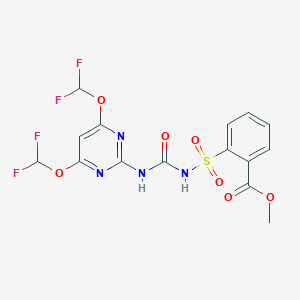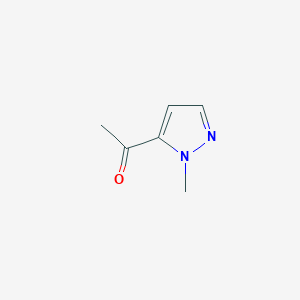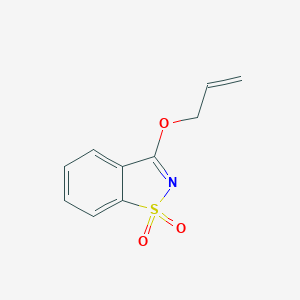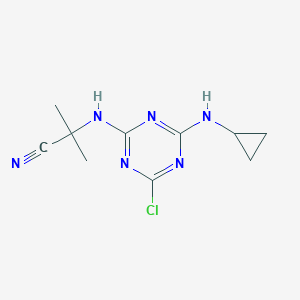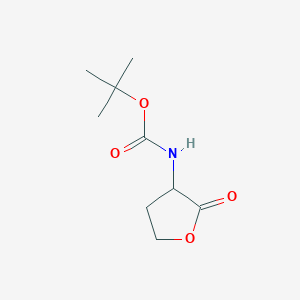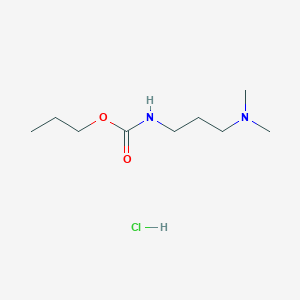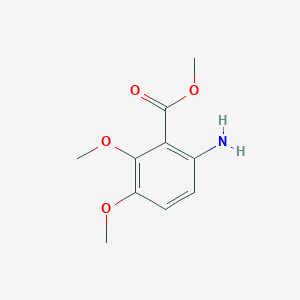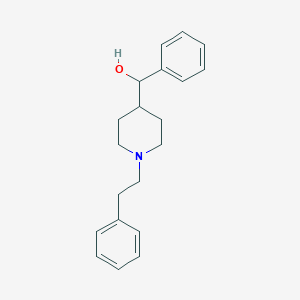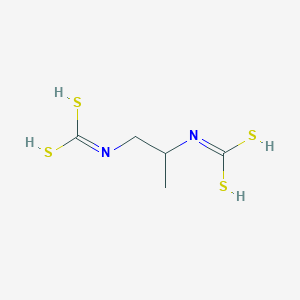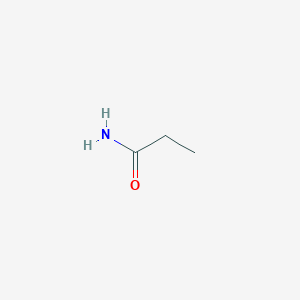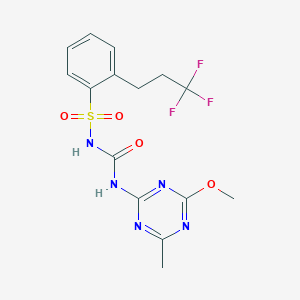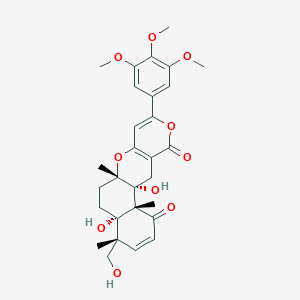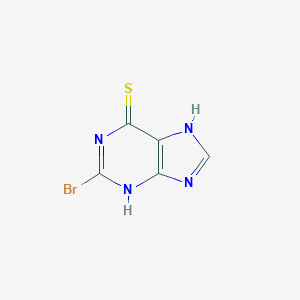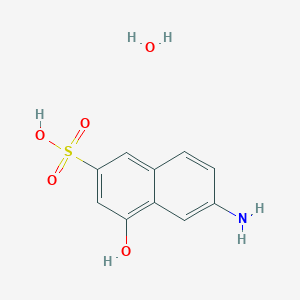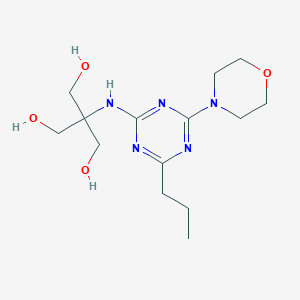
1,3-Propanediol, 2-(hydroxymethyl)-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-(hydroxymethyl)-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is commonly referred to as CGS-9343B and is a potent and selective antagonist of the adenosine A2A receptor.
Scientific Research Applications
CGS-9343B has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as an adenosine A2A receptor antagonist. Adenosine A2A receptors are involved in several physiological processes, including cardiovascular function, inflammation, and neurotransmission. CGS-9343B has been shown to inhibit the activation of adenosine A2A receptors, making it a potential therapeutic agent for a range of diseases, including Parkinson's disease, Alzheimer's disease, and cancer.
Mechanism Of Action
The mechanism of action of CGS-9343B involves its interaction with adenosine A2A receptors. Adenosine A2A receptors are G protein-coupled receptors that are activated by adenosine. CGS-9343B binds to the receptor and prevents the activation of downstream signaling pathways, leading to a decrease in the physiological effects of adenosine. This mechanism of action makes CGS-9343B a potential therapeutic agent for diseases where adenosine A2A receptors are overactivated.
Biochemical And Physiological Effects
CGS-9343B has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that CGS-9343B inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that CGS-9343B has neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
CGS-9343B has several advantages for lab experiments. It is a potent and selective antagonist of the adenosine A2A receptor, making it a valuable tool for studying the role of adenosine A2A receptors in various physiological processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, CGS-9343B has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects in vivo. Additionally, it has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on CGS-9343B. One area of research is the development of more potent and selective adenosine A2A receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of CGS-9343B in various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. Additionally, more studies are needed to understand the long-term effects of CGS-9343B in vivo and its potential toxicity. Overall, CGS-9343B has significant potential for scientific research and has already shown promising results in various studies.
Synthesis Methods
The synthesis of CGS-9343B involves several steps. The starting material for the synthesis is 4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-amine, which is reacted with chloroacetaldehyde to form the intermediate compound, 2-chloromethyl-4-(4-morpholinyl)-6-propyl-1,3,5-triazine. This intermediate is then reacted with 1,3-propanediol to form the final product, CGS-9343B. The synthesis of CGS-9343B has been optimized to improve yields and purity, making it a viable compound for scientific research applications.
properties
CAS RN |
127374-83-8 |
|---|---|
Product Name |
1,3-Propanediol, 2-(hydroxymethyl)-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- |
Molecular Formula |
C14H25N5O4 |
Molecular Weight |
327.38 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]propane-1,3-diol |
InChI |
InChI=1S/C14H25N5O4/c1-2-3-11-15-12(18-14(8-20,9-21)10-22)17-13(16-11)19-4-6-23-7-5-19/h20-22H,2-10H2,1H3,(H,15,16,17,18) |
InChI Key |
RVICANJKNJNUAQ-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NC(CO)(CO)CO |
Canonical SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NC(CO)(CO)CO |
Other CAS RN |
127374-83-8 |
synonyms |
1,3-Propanediol, 2-(hydroxymethyl)-2-((4-(4-morpholinyl)-6-propyl-1,3, 5-triazin-2-yl)amino)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



